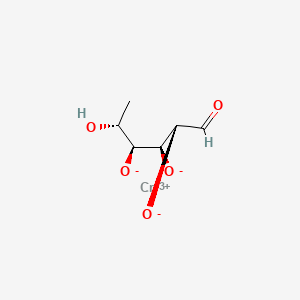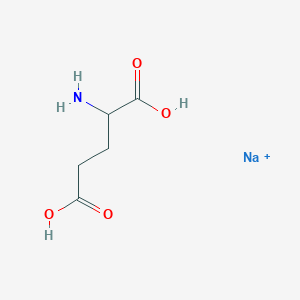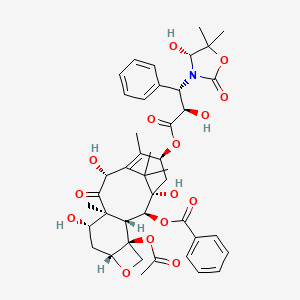
Calcium (o-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium (o-methoxyphenoxy)acetate is a chemical compound with the molecular formula C18H18CaO8 and a molecular weight of 402.41 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two o-methoxyphenoxyacetate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium (o-methoxyphenoxy)acetate can be synthesized through the reaction of calcium acetate with o-methoxyphenoxyacetic acid. The reaction typically involves dissolving calcium acetate in a suitable solvent, such as water or ethanol, and then adding o-methoxyphenoxyacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or filtration may be employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium (o-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxyacetates .
Wissenschaftliche Forschungsanwendungen
Calcium (o-methoxyphenoxy)acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research explores its potential use in drug development and as a calcium supplement.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of calcium (o-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium acetate: Used as a phosphate binder in medicine.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium citrate: Known for its high bioavailability as a calcium supplement.
Uniqueness
Calcium (o-methoxyphenoxy)acetate is unique due to its specific structure and the presence of o-methoxyphenoxy groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other calcium compounds .
Eigenschaften
CAS-Nummer |
60296-02-8 |
|---|---|
Molekularformel |
C9H10CaO4+2 |
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
calcium;2-(2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H10O4.Ca/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+2 |
InChI-Schlüssel |
BWWKYXIHYDLOLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)



![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)



